(5Z)-3-(3-chloro-4-fluorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-(3-chloro-4-fluorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique structural features This compound belongs to the thiazolidinone class, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(3-chloro-4-fluorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-4-fluoroaniline with 4-(octyloxy)benzaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then cyclized with thioglycolic acid under acidic conditions to yield the thiazolidinone ring. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(3-chloro-4-fluorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiazolidinone ring.
Substitution: The chloro and fluoro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
(5Z)-3-(3-chloro-4-fluorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5Z)-3-(3-chloro-4-fluorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the thiazolidinone ring and the substituents allows for specific interactions with biological molecules, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chloro-4-fluorophenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 3-(3-chloro-4-fluorophenyl)-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 3-(3-chloro-4-fluorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-3-(3-chloro-4-fluorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one lies in its specific substituents, which confer distinct chemical and biological properties. The octyloxy group, in particular, enhances its lipophilicity and potential interactions with lipid membranes, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H25ClFNO2S2 |
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Molecular Weight |
478.0 g/mol |
IUPAC Name |
(5Z)-3-(3-chloro-4-fluorophenyl)-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H25ClFNO2S2/c1-2-3-4-5-6-7-14-29-19-11-8-17(9-12-19)15-22-23(28)27(24(30)31-22)18-10-13-21(26)20(25)16-18/h8-13,15-16H,2-7,14H2,1H3/b22-15- |
InChI Key |
GWUJRFJSMSFCJT-JCMHNJIXSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)F)Cl |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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